molecular formula C28H30O5 B031309 (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate CAS No. 31753-00-1

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

Cat. No. B031309
CAS RN: 31753-00-1
M. Wt: 446.5 g/mol
InChI Key: KVAPQSSLLZXBHI-LMXHIZBGSA-N
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Description

Research into cyclopenta[b]furan derivatives and related compounds has explored various synthetic methods, molecular structures, and the implications these have on their physical and chemical properties. These studies contribute to the broader understanding of furan-based compounds, which are significant in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of furan-based compounds often involves palladium-catalyzed oxidative carbonylation, utilizing 3-yne-1,2-diol derivatives to produce high-value-added furan-3-carboxylic esters. This process benefits from direct oxidative carbonylation, carried out under relatively mild conditions, providing a one-step route to the target esters with oxygen as the external oxidant (Gabriele et al., 2012). Furthermore, strategies involving intramolecular cyclization and ring-expansion have been developed for synthesizing complex furan-based frameworks, offering insights into the synthetic versatility of these compounds.

Molecular Structure Analysis

Crystallographic studies have elucidated the stereochemical peculiarities of furan derivatives, revealing their molecular configurations and the impact on potential chemical reactivity and interactions. For example, the crystal structure analysis of certain furan derivatives confirms their stereochemistry, which can influence their reactivity in subsequent chemical transformations (Borisova et al., 2016).

Chemical Reactions and Properties

Furan compounds engage in various chemical reactions, including [3+2] cycloadditions and Diels-Alder reactions, which are pivotal for constructing complex molecular architectures. For instance, Ni(ClO4)2-catalyzed regioselective and diastereoselective annulations of aryl oxiranyl-dicarboxylates with indoles, leading to 1H-furo[3,4-b]indoles, exemplify the synthetic utility of furan derivatives in creating heterocyclic compounds (Zhang et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: Innovative methods have been developed for synthesizing structurally similar compounds, such as a new 1,2,3,4-functionalized cyclopentane (Gimazetdinov et al., 2016).
  • Chemical Reactions: Research has explored the reactions and transformations of similar cyclopentane derivatives under various conditions (Valiullina et al., 2015).

Applications in Organic Chemistry

  • Catalytic Synthesis: Studies have been conducted on the catalytic synthesis of related furan derivatives, demonstrating their potential as potent antioxidant agents (Prabakaran et al., 2021).
  • Stereochemical Analysis: Investigations into the stereochemistry of cycloaddition reactions involving related compounds have been performed, providing insights into their structural properties (Piotrowska, 2008).

Biochemical Applications

  • Phytotoxic Compounds: Research has identified new compounds similar to the one with moderate antibacterial and phytotoxic activities, highlighting their potential biological applications (Tchoukoua et al., 2017).

Pharmaceutical Research

  • Novel Antiallergic Compounds: There has been synthesis and evaluation of compounds structurally similar to the one for their antiallergic activity, representing a novel class of antiallergic agents (Georgiev et al., 1987).

Advanced Material Synthesis

  • Microwave-Assisted Synthesis: Innovative methods like microwave-assisted synthesis have been used for creating novel compounds with antimicrobial properties, showcasing the compound's utility in material science (Desai et al., 2017).

Future Directions

The compound has potential applications in the medical field, particularly in the treatment of glaucoma . Its use as a reagent in the preparation of 15-Fluoro prostaglandin FP agonists suggests it could have other applications in pharmaceutical synthesis .

properties

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,23-26H,2-3,5,10,17-18H2,1H3/b16-15+/t23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAPQSSLLZXBHI-LMXHIZBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

CAS RN

31753-00-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-1-octen-1-yl]-2H-cyclopenta[b]furan-5-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31753-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-1-octen-1-yl]-2H-cyclopenta[b]furan-5-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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